(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one
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Overview
Description
(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydrazinylidene moiety, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one typically involves the reaction of 2-chlorobenzaldehyde with 7-methyl-2,3-dihydro-1-benzothiophen-3-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine Related Compound F: This compound shares structural similarities but differs in its pharmacological properties.
1-(4-Fluorophenyl)piperazine: Another structurally related compound with distinct biological activities.
Uniqueness
(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClN2OS |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)diazenyl]-7-methyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-4-6-10-13(19)15(20-14(9)10)18-17-12-8-3-2-7-11(12)16/h2-8,19H,1H3 |
InChI Key |
HCEYWNOAHMVNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)N=NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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